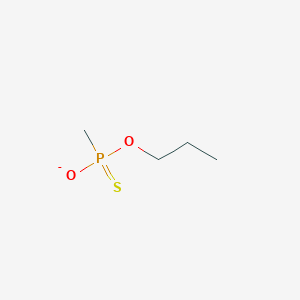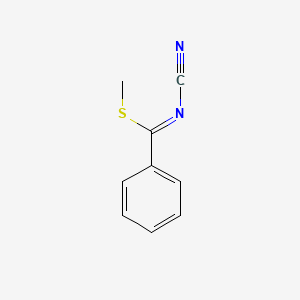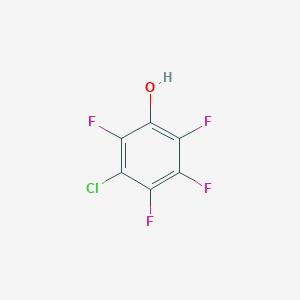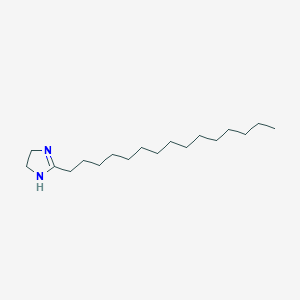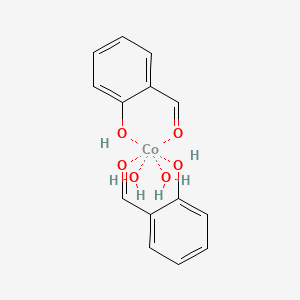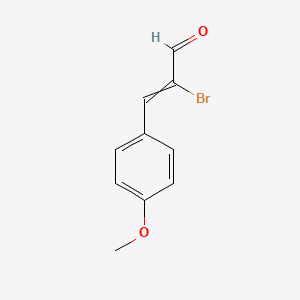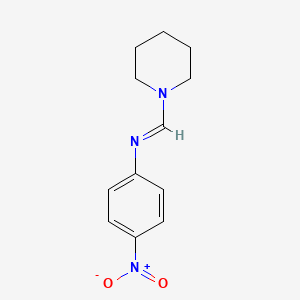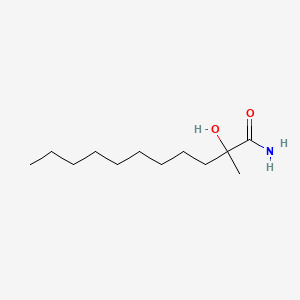
2-Hydroxy-2-methylundecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-methylundecanamide is an organic compound characterized by the presence of a hydroxyl group and an amide group attached to a methyl-substituted undecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-methylundecanamide typically involves the reaction of 2-methylundecanoic acid with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows: [ \text{2-Methylundecanoic acid} + \text{Hydroxylamine} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. Common catalysts include acidic resins or metal catalysts. The reaction is typically conducted in a solvent such as ethanol or methanol to ensure proper mixing and reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming 2-methylundecanone.
Reduction: The compound can be reduced to form 2-methylundecanol, where the amide group is converted to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed.
Major Products Formed:
Oxidation: 2-Methylundecanone
Reduction: 2-Methylundecanol
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
2-Hydroxy-2-methylundecanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-methylundecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in binding to these targets, modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
- 2-Hydroxy-2-methylpropiophenone
- 2-Hydroxy-4-methylquinoline
- 7-Hydroxy-4-methylcoumarin
Comparison: 2-Hydroxy-2-methylundecanamide is unique due to its specific molecular structure, which combines a hydroxyl group and an amide group on a methyl-substituted undecane chain. This structure imparts distinct chemical properties, such as solubility and reactivity, which differ from those of similar compounds. For example, 2-Hydroxy-2-methylpropiophenone is primarily used in photopolymerization reactions, while 2-Hydroxy-4-methylquinoline and 7-Hydroxy-4-methylcoumarin have applications in pharmaceuticals and materials science .
Properties
CAS No. |
6966-36-5 |
|---|---|
Molecular Formula |
C12H25NO2 |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
2-hydroxy-2-methylundecanamide |
InChI |
InChI=1S/C12H25NO2/c1-3-4-5-6-7-8-9-10-12(2,15)11(13)14/h15H,3-10H2,1-2H3,(H2,13,14) |
InChI Key |
LSOHYQDOEYZTDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)(C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


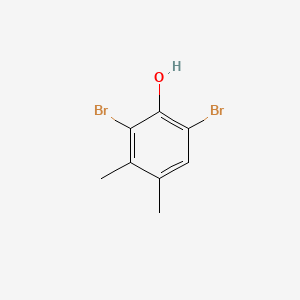
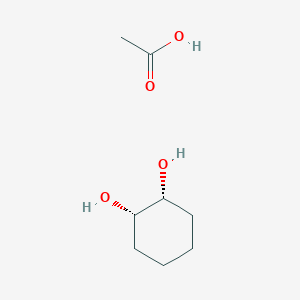
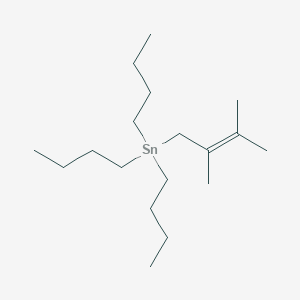
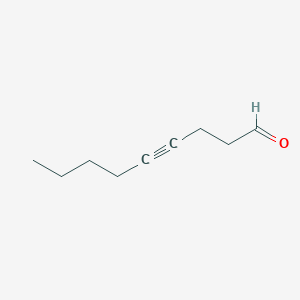
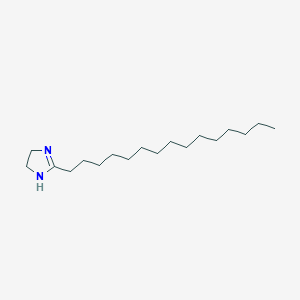
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14711810.png)
